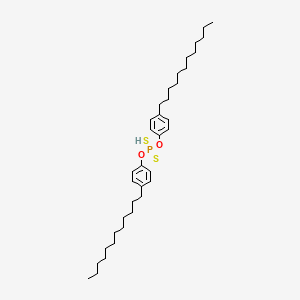
Bis(dodecylphenyl) hydrogen dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dodecylphenyl) hydrogen dithiophosphate is a chemical compound with the molecular formula C36H59O2PS2. It is a colorless or pale yellow liquid with a strong sulfurous odor. This compound is insoluble in water but can dissolve in organic solvents such as petroleum ether and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(dodecylphenyl) hydrogen dithiophosphate can be synthesized through the reaction of dodecylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:
2 C12H25C6H4OH + P2S5→2 (C12H25C6H4O)2PS2H + H2S
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to purification steps, such as distillation and filtration, to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(dodecylphenyl) hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The hydrogen atom in the dithiophosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted dithiophosphates.
Scientific Research Applications
Bis(dodecylphenyl) hydrogen dithiophosphate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an additive in lubricants to improve their anti-wear properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug formulations and as a therapeutic agent.
Mechanism of Action
The mechanism of action of bis(dodecylphenyl) hydrogen dithiophosphate involves its interaction with metal surfaces, forming a protective film that reduces friction and wear. The compound’s sulfur atoms play a crucial role in this process by forming strong bonds with metal atoms, thereby preventing metal-to-metal contact and reducing wear. Additionally, the dodecylphenyl groups provide hydrophobic properties, enhancing the compound’s effectiveness as a lubricant additive .
Comparison with Similar Compounds
Similar Compounds
Zinc dialkyldithiophosphates (ZDDPs): These compounds are widely used as anti-wear additives in lubricants and share similar properties with bis(dodecylphenyl) hydrogen dithiophosphate.
Dialkyl dithiophosphinates: These compounds are used in flotation processes for metal ores and have similar sulfur-containing functional groups.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications where both lubrication and corrosion protection are required. Additionally, its ability to form strong bonds with metal surfaces sets it apart from other similar compounds .
Properties
CAS No. |
30304-41-7 |
|---|---|
Molecular Formula |
C36H59O2PS2 |
Molecular Weight |
619.0 g/mol |
IUPAC Name |
bis(4-dodecylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C36H59O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-39(40,41)38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3,(H,40,41) |
InChI Key |
KIHVMOUITFPOEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)CCCCCCCCCCCC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


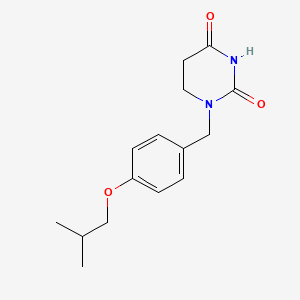
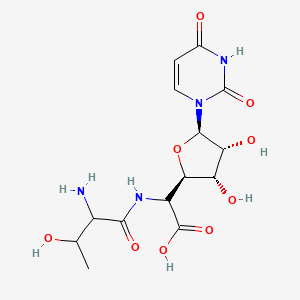
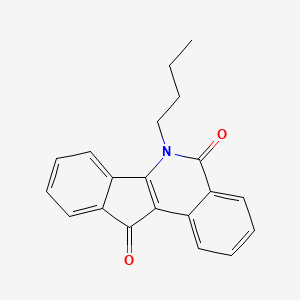
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)

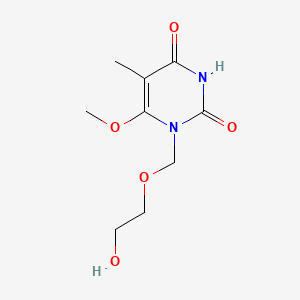
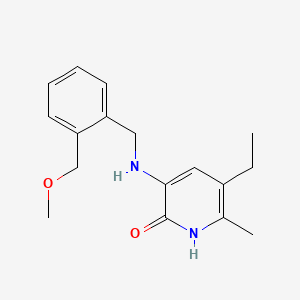
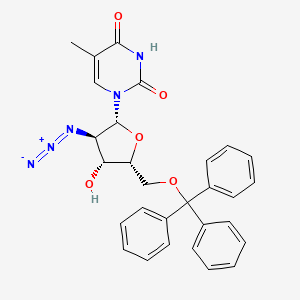

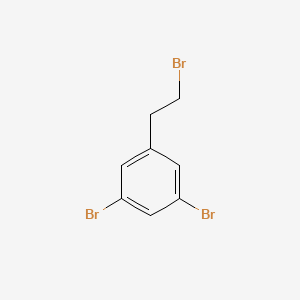
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)

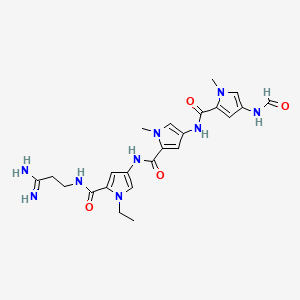
![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
